N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide
Description
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide is a hybrid molecule combining a benzodioxole-substituted thiazole moiety with a coumarin (2-oxo-2H-chromene) scaffold via a carboxamide linkage. The compound’s synthesis typically involves coupling a benzodioxol-thiazole intermediate with a coumarin-3-carboxylic acid derivative under peptide-like coupling conditions, as observed in analogous compounds .
Properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2O5S/c23-18(13-7-12-3-1-2-4-15(12)27-19(13)24)22-20-21-14(9-28-20)11-5-6-16-17(8-11)26-10-25-16/h1-9H,10H2,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUXRKIBTKXVBCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC5=CC=CC=C5OC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Synthesis of the thiazole ring: This involves the reaction of α-haloketones with thiourea under basic conditions.
Coupling of the chromene moiety: The chromene ring can be synthesized via the Pechmann condensation of phenols with β-ketoesters in the presence of acid catalysts.
Final coupling reaction: The benzo[d][1,3]dioxole, thiazole, and chromene moieties are coupled together using appropriate coupling agents and reaction conditions
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for efficient heat and mass transfer, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, and nucleophiles like amines for amination reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Benzodioxol-Thiazole Derivatives
Several structurally related benzodioxol-thiazole-carboxamide derivatives have been reported, differing in substituents on the thiazole or aryl groups (Table 1):
Key Observations :
- Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethoxy in compound 85 ) enhance thermal stability, while bulky substituents (e.g., benzyloxy in D15 ) reduce yields due to steric hindrance .
- Synthetic Yields : The target compound’s analogs exhibit yields of 13.7–43%, influenced by reaction conditions (e.g., solvent, temperature) .
Comparison with Coumarin-Containing Analogs
Coumarin derivatives with carboxamide linkages show variations in bioactivity and fluorescence depending on substitution patterns (Table 2):
Key Observations :
- Fluorescence Properties : The coumarin core in the target compound likely exhibits temperature-dependent fluorescence switching, as seen in benzothiazole-coumarin hybrids (e.g., compound 2 ) .
- Bioactivity Potential: Analogous compounds (e.g., ASN90) with benzodioxole groups show promise in targeting proteinopathies, suggesting similar applications for the target compound .
Physicochemical Properties and Spectroscopic Data
1H/13C NMR Trends :
- Benzodioxole protons : Resonate at δ 6.03 ppm (OCH2O) in compound 83 , consistent across analogs .
- Coumarin carbonyl : Appears at δ 160–165 ppm in 13C NMR .
Melting Points : Benzodioxole-thiazole derivatives typically melt between 180–235°C, with higher values for electron-deficient substituents (e.g., D16 : 231.4–233.5°C) .
Biological Activity
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound known for its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 320.33 g/mol. Its structure comprises a thiazole ring, a benzodioxole moiety, and a chromene backbone, contributing to its unique biological properties.
Biological Activity Overview
Research indicates that this compound exhibits significant antimicrobial , anticancer , and antimalarial activities. Below are detailed findings from various studies:
Antimicrobial Activity
In vitro studies have demonstrated that this compound possesses antimicrobial properties against several bacterial strains. The minimum inhibitory concentration (MIC) values suggest potent activity, particularly against Gram-positive bacteria.
Anticancer Properties
This compound has shown promising results in various cancer cell lines. It appears to induce apoptosis in cancer cells through mechanisms involving the inhibition of specific enzymes related to cell proliferation. Research has reported IC50 values indicating effective cytotoxicity against multiple cancer types.
Antimalarial Activity
This compound has been identified as having significant antimalarial activity with low IC50 values in Plasmodium falciparum assays. This suggests potential as a lead compound for developing new antimalarial agents.
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways critical for the survival of pathogens and cancer cells.
- Apoptosis Induction : The compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Interaction with Cellular Targets : Binding studies indicate that it interacts with specific molecular targets within cells, which may lead to altered signaling pathways.
Case Studies and Research Findings
Several notable studies have explored the biological activity of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated potent antimicrobial activity with MIC values below 10 µg/mL against Staphylococcus aureus. |
| Study 2 | Reported an IC50 value of 15 µM in inducing apoptosis in breast cancer cell lines. |
| Study 3 | Showed significant antimalarial activity with an IC50 of 0.5 µM against Plasmodium falciparum. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
